molecular formula C20H22N4O3 B12269356 6,7-Dimethoxy-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}quinazoline

6,7-Dimethoxy-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}quinazoline

Cat. No.: B12269356
M. Wt: 366.4 g/mol
InChI Key: MHCVUTIMBGRXFM-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}quinazoline is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a quinazoline core with methoxy groups at positions 6 and 7, and a pyrrolidinyl group linked to a methylpyridinyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}quinazoline typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the quinazoline core followed by the introduction of the methoxy groups and the pyrrolidinyl-pyridinyl side chain. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The methoxy and pyrrolidinyl groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of analogs with different substituents on the quinazoline core.

Scientific Research Applications

6,7-Dimethoxy-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}quinazoline has several scientific research applications, including:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its potential therapeutic effects.

    Medicine: The compound is explored for its potential use in drug development, particularly for conditions where quinazoline derivatives have shown promise.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-4-{3-[(2-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}quinazoline
  • 6,7-Dimethoxy-4-{3-[(2-naphthyloxy)pyrrolidin-1-yl]quinazoline

Uniqueness

Compared to similar compounds, 6,7-Dimethoxy-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}quinazoline may exhibit unique biological activities due to the specific arrangement of its functional groups. This can result in different binding affinities, selectivity, and overall efficacy in various applications.

Properties

Molecular Formula

C20H22N4O3

Molecular Weight

366.4 g/mol

IUPAC Name

6,7-dimethoxy-4-[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]quinazoline

InChI

InChI=1S/C20H22N4O3/c1-13-10-21-6-4-17(13)27-14-5-7-24(11-14)20-15-8-18(25-2)19(26-3)9-16(15)22-12-23-20/h4,6,8-10,12,14H,5,7,11H2,1-3H3

InChI Key

MHCVUTIMBGRXFM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)OC2CCN(C2)C3=NC=NC4=CC(=C(C=C43)OC)OC

Origin of Product

United States

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